molecular formula C15H23NO3 B8680665 tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate

tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate

Cat. No.: B8680665
M. Wt: 265.35 g/mol
InChI Key: SJODCYRYHPVMMQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is of interest in organic synthesis due to its chiral nature and the presence of both amino and hydroxyl functional groups, which make it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: TFA, HCl in methanol

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Deprotected amino alcohol

    Substitution: Various substituted amino alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate primarily involves its role as a protected amino alcohol. The Boc group provides stability to the amino group during various synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, making it a valuable intermediate in multi-step syntheses .

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-2-amino-3-phenylpropanoic acid
  • Boc-(S)-2-amino-5-phenylpentan-1-ol
  • Fmoc-(S)-2-amino-4-phenylbutan-1-ol

Uniqueness

tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1

InChI Key

SJODCYRYHPVMMQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CO

Origin of Product

United States

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